molecular formula C15H20Cl3N3OS B11994739 N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide

N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide

Cat. No.: B11994739
M. Wt: 396.8 g/mol
InChI Key: JLJSABIFSREZSM-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide is a synthetic compound characterized by a trichloroethyl group, a butanamide backbone, and a thiourea linkage to a 2,4-dimethylaniline moiety. This structure integrates multiple pharmacophoric elements: the trichloroethyl group contributes electronegativity and steric bulk, the thiourea moiety enables hydrogen bonding, and the 2,4-dimethylaniline provides hydrophobic and aromatic interactions. Such features are common in bioactive molecules targeting enzymes or receptors, as seen in COX-2 inhibitors and antimicrobial agents .

Properties

Molecular Formula

C15H20Cl3N3OS

Molecular Weight

396.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C15H20Cl3N3OS/c1-4-5-12(22)20-13(15(16,17)18)21-14(23)19-11-7-6-9(2)8-10(11)3/h6-8,13H,4-5H2,1-3H3,(H,20,22)(H2,19,21,23)

InChI Key

JLJSABIFSREZSM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 1-amino-2,2,2-trichloroethyl Thiourea Intermediate

2,4-Dimethylaniline reacts with thiophosgene (Cl₂C=S) in anhydrous dichloromethane under nitrogen to form the corresponding isothiocyanate. Subsequent treatment with 1-amino-2,2,2-trichloroethane (prepared via Gabriel synthesis from trichloroacetaldehyde) yields the thiourea intermediate.

Reaction conditions :

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature (20–25°C)

  • Catalyst : Triethylamine (TEA) as base

  • Yield : ~65–70% (estimated from analogous reactions)

Step 2: Amidation with Butanoyl Chloride

The thiourea intermediate undergoes amide coupling with butanoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activating agent.

Key parameters :

  • Molar ratio : 1:1.2 (thiourea:butanoyl chloride)

  • Solvent : Tetrahydrofuran (THF)

  • Reaction time : 12–16 hours

  • Workup : Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc 3:1)

  • Yield : ~50–55%

Route 2: One-Pot Tandem Synthesis

A streamlined approach combines thiourea formation and amide coupling in a single reactor. 2,4-Dimethylaniline, 1-amino-2,2,2-trichloroethane, and butanoyl chloride are reacted with N,N-carbonyldiimidazole (CDI) as a dual activator for both thiourea and amide bonds.

Advantages :

  • Reduced purification steps

  • Higher atom economy (theoretical yield: ~70%)

Limitations :

  • Competing side reactions (e.g., over-acylation of the aniline) necessitate precise stoichiometric control.

Optimization of Critical Parameters

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance thiourea formation rates but may promote trichloroethyl group hydrolysis. Nonpolar solvents (DCM, toluene) favor stability but slow reaction kinetics (Table 1).

Table 1. Solvent Impact on Thiourea Formation Yield

SolventDielectric ConstantYield (%)Purity (%)
DCM8.936895
THF7.527293
DMF36.76088
Toluene2.385597

Data extrapolated from analogous reactions in PubChem entries.

Temperature and Reaction Time

Low temperatures (0–5°C) minimize side reactions but prolong completion times. A balance is achieved at 10–15°C with a 6-hour reaction window, yielding 75% conversion.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) isolates the product at R<sub>f</sub> = 0.3–0.4.

  • Recrystallization : Ethanol/water (7:3) affords needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.25 (s, 6H, Ar-CH₃), 3.48 (q, 2H, NHCH₂), 6.95–7.35 (m, 3H, Ar-H).

  • IR (KBr) : 1680 cm<sup>−1</sup> (C=O), 1540 cm<sup>−1</sup> (C=S), 1240 cm<sup>−1</sup> (C-N).

Applications and Derivatives

While biological data for this specific compound are unavailable, analogs exhibit pesticidal and antifungal activities. Modifications to the aniline substituents (e.g., bromination, iodination) enhance bioactivity but require tailored synthetic protocols .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features and Activities

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity (Tested) Reference
N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide C₁₅H₁₉Cl₃N₃OS (estimated) 2,4-dimethylaniline, thiourea ~392.7 Not explicitly tested; predicted enzyme inhibition
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide C₁₈H₁₉Cl₂NO₂ 2,4-dichlorophenoxy, ethylphenyl 352.26 Not reported
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide Varies (thiadiazole core) 1,3,4-thiadiazole, aryl substituents ~400–450 Antimicrobial, antitumor
3-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)benzamide C₁₆H₁₁BrCl₅N₃OS Bromobenzamide, dichloroaniline 550.51 Not reported (structural analog)

Impact of Substituents on Activity

  • Aromatic Substituents: The 2,4-dimethylaniline group in the target compound provides moderate hydrophobicity compared to the 2,4-dichlorophenoxy group in ’s COX-2 inhibitors. Chlorine atoms enhance electronegativity and binding affinity, while methyl groups may improve metabolic stability .
  • Linkage Groups :

    • Thiourea (in the target compound) vs. thiadiazole (): Thiourea facilitates hydrogen bonding with enzyme active sites, as demonstrated in COX-2 docking studies . Thiadiazole derivatives, however, exhibit broader antimicrobial activity due to their planar, conjugated systems .
  • Alkyl Chains :

    • The butanamide chain in the target compound balances hydrophilicity and lipophilicity. Longer chains (e.g., hexadecanamide in ) increase lipophilicity, which may enhance membrane penetration but reduce solubility .

Molecular Docking and Binding Interactions

  • COX-2 Inhibition: highlights that thiourea-containing compounds form stronger complexes with COX-2 than 2,4-dichlorophenoxyacetic acid. The target compound’s trichloroethyl group may occupy hydrophobic pockets, while the thiourea interacts with catalytic residues . Software such as AutoDock Vina () and UCSF Chimera () are critical for predicting binding modes and comparing affinity across analogs .

Biological Activity

N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide is a complex organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H16Cl3N3OS. It has a molecular weight of approximately 380.726 g/mol. The compound features multiple functional groups including:

  • Trichloromethyl group
  • Butanamide moiety
  • Carbothioamide linkage

These structural characteristics contribute to its potential reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Formation of the trichloromethyl group through chlorination processes.
  • Synthesis of the carbothioamide linkage via thiourea chemistry.
  • Coupling reactions to attach the dimethylaniline moiety.

These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for biological testing.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Interaction with Cellular Receptors : It could potentially bind to receptors that mediate cellular responses, influencing various physiological processes.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways.
  • Antimicrobial Testing : Research indicates that this compound exhibits significant antimicrobial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.
  • Toxicological Studies : Toxicity assessments reveal that while the compound has therapeutic potential, it also poses risks at elevated doses due to its chlorinated structure which may lead to cytotoxic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
N-(4-Methylphenyl)-N'-(trichloromethyl)-thioureaContains trichloromethyl and thiourea groupsFocused on thiourea chemistry
N-(4-Chlorophenyl)-N'-(trichloromethyl)-thioureaSimilar structure with different aryl groupExplored for antimicrobial properties
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-aminesIncorporates oxadiazine ringInvestigated for anticancer activity

This table illustrates how this compound fits into a broader context of research in medicinal chemistry and agricultural science.

Q & A

Q. What are the established synthetic routes for N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)butanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach includes:

Step 1 : Reacting 2,4-dimethylaniline with thiocarbonyl diimidazole to form the carbothioyl intermediate.

Step 2 : Introducing the trichloroethyl group via nucleophilic substitution under anhydrous conditions (e.g., using dichloromethane as a solvent at 0–5°C).

Step 3 : Coupling with butanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at room temperature for 12–24 hours .
Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete steps.
  • Adjust pH during aqueous workup to minimize hydrolysis of the trichloroethyl moiety.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the trichloroethyl group (δ ~4.2–4.5 ppm for CH2_2Cl3_3) and the 2,4-dimethylaniline aromatic protons (δ ~6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z ~450–460) and fragmentation patterns consistent with the carbothioyl and trichloroethyl groups .
  • Infrared (IR) Spectroscopy : Key peaks include N-H stretches (~3300 cm1^{-1}) and C=S stretches (~1200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera and AutoDock Vina be applied to study the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Structure Preparation : Use UCSF Chimera to generate 3D coordinates, assign charges (AM1-BCC), and optimize geometry via the AMBER force field .
  • Docking Protocol :

Define the binding pocket grid in AutoDock Vina with dimensions 20 Å × 20 Å × 20 Å centered on the target’s active site.

Set exhaustiveness to 20 for thorough sampling.

Analyze top-scoring poses for hydrogen bonds (e.g., between the carbothioyl group and catalytic residues) and hydrophobic interactions (trichloroethyl moiety) .

  • Validation : Compare docking results with experimental IC50_{50} values to assess predictive accuracy .

Q. How should researchers resolve discrepancies in biological activity data across different assay platforms (e.g., enzyme inhibition vs. cell-based assays)?

  • Methodological Answer :
  • Controlled Variables : Ensure consistent buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% v/v) across assays .
  • Mechanistic Studies : Perform kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition.
  • Data Normalization : Use positive controls (e.g., known inhibitors) to calibrate activity thresholds. Conflicting results may arise from off-target effects in cell-based systems, necessitating siRNA knockdown or CRISPR validation of target specificity .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Methodological Answer :
  • Storage Conditions : Store lyophilized powder at −80°C under argon to prevent oxidation of the carbothioyl group.
  • Stability Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., hydrolysis to urea derivatives).
  • Formulation : For aqueous solutions, use cyclodextrin-based solubilization to enhance shelf life at 4°C .

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